molecular formula C22H27ClN4O4 B5990768 ethyl 1-{N-[(6-chloro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)carbonyl]glycyl}piperidine-4-carboxylate

ethyl 1-{N-[(6-chloro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)carbonyl]glycyl}piperidine-4-carboxylate

Cat. No.: B5990768
M. Wt: 446.9 g/mol
InChI Key: PRHPVCXWYRXSFB-UHFFFAOYSA-N
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Description

Ethyl 1-{N-[(6-chloro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)carbonyl]glycyl}piperidine-4-carboxylate is a complex organic compound with a molecular formula of C22H27ClN4O4 and a molar mass of 446.93 g/mol . This compound is notable for its intricate structure, which includes a piperidine ring, a beta-carboline moiety, and a glycine residue. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-{N-[(6-chloro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)carbonyl]glycyl}piperidine-4-carboxylate involves multiple steps. One common approach starts with the preparation of the beta-carboline moiety, which can be synthesized through the Pictet-Spengler reaction. This reaction involves the condensation of tryptamine with an aldehyde or ketone in the presence of an acid catalyst .

The next step involves the chlorination of the beta-carboline moiety to introduce the chlorine atom at the 6-position. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride .

Subsequently, the glycine residue is introduced through an amide bond formation. This step typically involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond between the beta-carboline moiety and glycine .

Finally, the piperidine ring is introduced through a nucleophilic substitution reaction, where the glycine derivative reacts with piperidine-4-carboxylic acid ethyl ester under basic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Pictet-Spengler reaction and chlorination steps, as well as the use of automated peptide synthesizers for the amide bond formation .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-{N-[(6-chloro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)carbonyl]glycyl}piperidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Amines.

    Substitution: Azides or thiols.

Scientific Research Applications

Ethyl 1-{N-[(6-chloro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)carbonyl]glycyl}piperidine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a modulator of biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of ethyl 1-{N-[(6-chloro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)carbonyl]glycyl}piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The beta-carboline moiety is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter release and receptor activity . Additionally, the compound may inhibit certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

Ethyl 1-{N-[(6-chloro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)carbonyl]glycyl}piperidine-4-carboxylate can be compared with other beta-carboline derivatives and piperidine-containing compounds:

The uniqueness of this compound lies in its combined structural features, which may confer distinct biological activities and therapeutic potential .

Properties

IUPAC Name

ethyl 1-[2-[(6-chloro-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carbonyl)amino]acetyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN4O4/c1-2-31-21(29)14-5-8-26(9-6-14)20(28)12-24-22(30)27-10-7-16-17-11-15(23)3-4-18(17)25-19(16)13-27/h3-4,11,14,25H,2,5-10,12-13H2,1H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRHPVCXWYRXSFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)CNC(=O)N2CCC3=C(C2)NC4=C3C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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